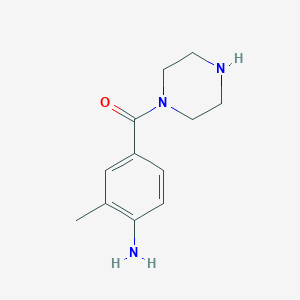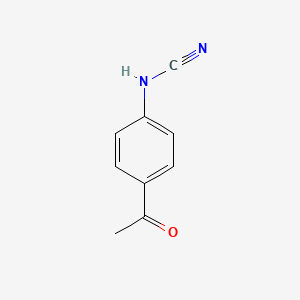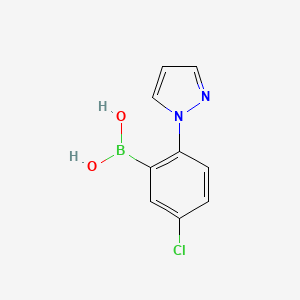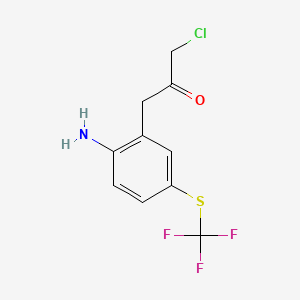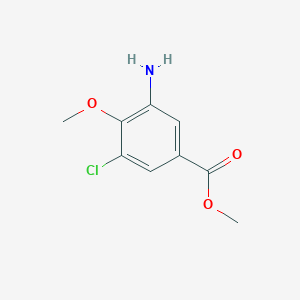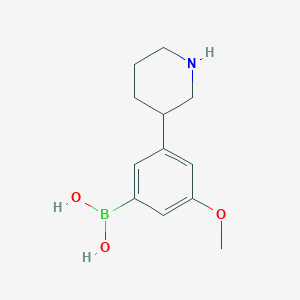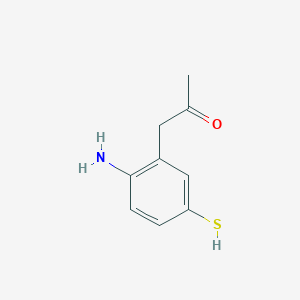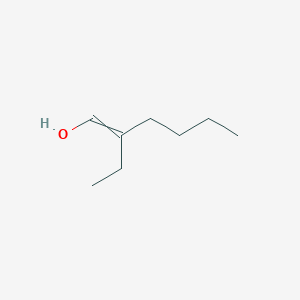
2-Ethylhex-1-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a hexene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexen-1-ol, 2-ethyl- can be synthesized through several methods. One common approach involves the hydroformylation of 1-hexene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the hexene, forming an aldehyde intermediate. This intermediate is then hydrogenated to produce the desired alcohol .
Industrial Production Methods: In industrial settings, the production of 1-Hexen-1-ol, 2-ethyl- often involves large-scale hydroformylation and hydrogenation processes. These processes are optimized for high yield and efficiency, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexen-1-ol, 2-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
1-Hexen-1-ol, 2-ethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Hexen-1-ol, 2-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Hexen-1-ol, 2-ethyl- can be compared with other similar compounds, such as:
1-Hexanol: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Hexen-1-ol: Similar structure but with a different position of the double bond, affecting its chemical behavior.
2-Ethylhexanol: Similar structure but with a saturated carbon chain, resulting in different reactivity and applications.
The uniqueness of 1-Hexen-1-ol, 2-ethyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
101568-15-4 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-ethylhex-1-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7,9H,3-6H2,1-2H3 |
Clave InChI |
MMELVRLTDGKXGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





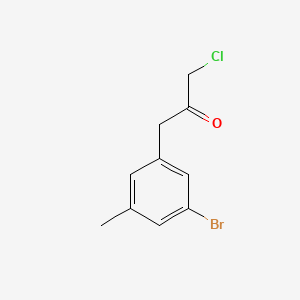
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
